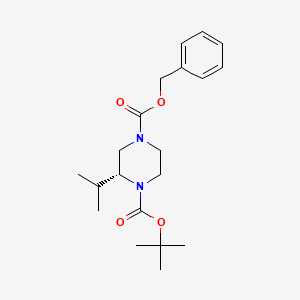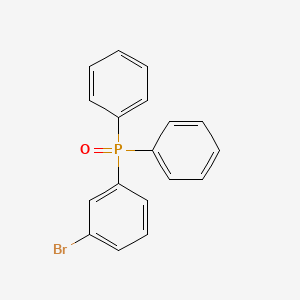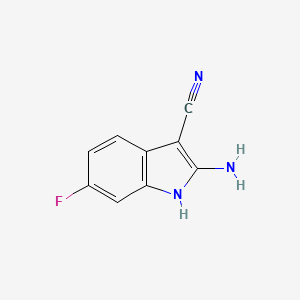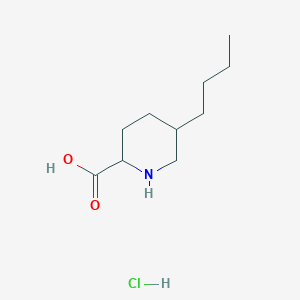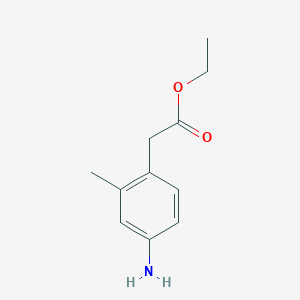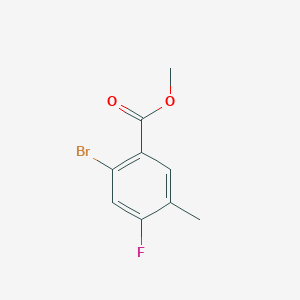
Methyl 2-bromo-4-fluoro-5-methylbenzoate
Vue d'ensemble
Description
“Methyl 2-bromo-4-fluoro-5-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in various chemical reactions and has a molecular weight of 247.06 .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-4-fluoro-5-methylbenzoate” is 1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 2-bromo-4-fluoro-5-methylbenzoate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Applications De Recherche Scientifique
Enzymatic Reactivity and Inhibition
A study investigated the reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. This research demonstrated how halogenated analogs could act as substrates or inhibitors for enzymatic reactions, depending on the halogen's leaving group potential. The bromo analogue showed potent competitive inhibition, highlighting the influence of halogen substituents on enzyme interaction (L. Reynolds et al., 1988).
Synthesis of Halogenated Aromatic Compounds
Another study focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene. This process involved bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high yield and purity. This research could provide insights into methodologies applicable for synthesizing structurally related compounds, such as Methyl 2-bromo-4-fluoro-5-methylbenzoate (Chen Bing-he, 2008).
Halogenated Aromatic Metabolites Detection
Research on detecting aromatic metabolites from m-Cresol in a methanogenic consortium used fluorinated compounds to elucidate a degradation pathway involving demethylation reactions. This study's approach to using fluorinated analogs to trace metabolic pathways could be relevant for understanding the environmental fate or metabolic processing of Methyl 2-bromo-4-fluoro-5-methylbenzoate (K. Londry & P. Fedorak, 1993).
Novel Synthesis Approaches
A novel synthesis of 4H-1,4-Benzoxazines utilized methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, showcasing innovative approaches to creating complex heterocyclic structures from halogenated benzoates. Such synthetic strategies could be applicable to the development of new compounds or intermediates from Methyl 2-bromo-4-fluoro-5-methylbenzoate (Noriaki Kudo et al., 1996).
Thermodynamics and Structure-Property Relationships
Studies on halogenbenzoic acids have explored the thermodynamics of sublimation, fusion, vaporization, and solubility, revealing how halogen substituents affect these properties. Such research can inform the physical and chemical properties of Methyl 2-bromo-4-fluoro-5-methylbenzoate, aiding in its application in material science or environmental assessment (K. Zherikova et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-4-fluoro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQTLTXHHHAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-fluoro-5-methylbenzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
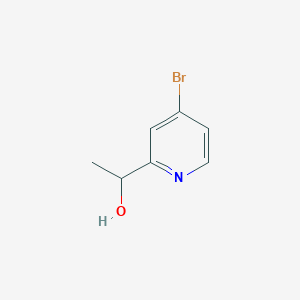
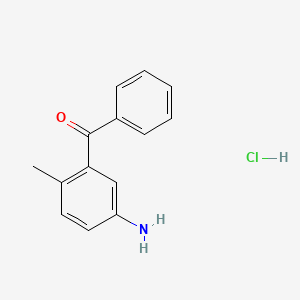
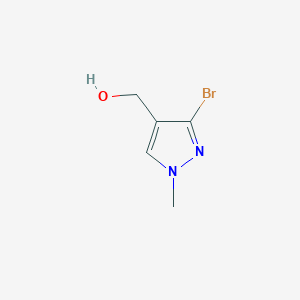

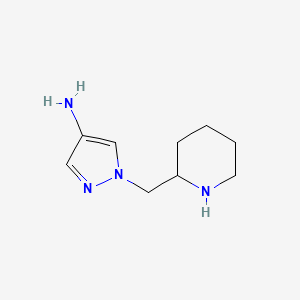
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

